The table below outlines the key characteristics of nabumetone and its active metabolite:
| Property | This compound (Prodrug) | 6-MNA (Active Metabolite) |
|---|---|---|
| Chemical Nature | Non-acidic, naphthyl alkanone [1] [2] | Acidic compound [2] |
| Primary Target | Inactive against COX enzymes [2] | Cyclooxygenase (COX) enzymes [1] |
| COX Inhibition Profile | Not applicable | Preferentially inhibits COX-2; weaker inhibition of COX-1 [2] |
| Role in Therapy | Orally administered inert precursor | Circulating active agent responsible for therapeutic effects [3] [4] |
This compound itself is a poor inhibitor of cyclooxygenase. After oral administration, it undergoes rapid first-pass metabolism in the liver, where it is converted primarily into its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) [1] [3] [4]. This biotransformation is a crucial activation step.
The active metabolite 6-MNA inhibits the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins—key mediators of pain, fever, and inflammation [5] [6]. 6-MNA exhibits a preferential selectivity for the COX-2 isoenzyme over COX-1 [2]. This selective action is the basis for its therapeutic efficacy and its potentially more favorable side effect profile, particularly regarding gastrointestinal tolerability.
Figure 1: The metabolic activation pathway of this compound and its primary mechanism of action leading to therapeutic effects.
The following table summarizes the quantitative data and key pharmacological parameters for this compound's active metabolite, 6-MNA:
| Parameter | Value / Characterization | Notes / Significance |
|---|---|---|
| Bioactivation | Extensive hepatic metabolism to 6-MNA [4] | Minimal unchanged this compound detected in circulation [4] |
| Protein Binding | >99% (6-MNA) [3] | High binding may influence drug interactions |
| Elimination Half-life | ~23 hours (6-MNA) [3] | Supports once-daily dosing regimen |
| Excretion | Urine (80%), Feces (10%) [2] | Primarily renal excretion of metabolites |
| COX-2 Selectivity | Preferential inhibitor [2] | Contributes to lower GI toxicity |
| Usual Adult Dose | 1000 mg once daily [1] | Can be increased to 2000 mg daily based on response [1] |
| ALT Elevation (>3x ULN) | 0.5% of patients [1] | Similar rate to placebo-treated controls |
For researchers investigating this compound and 6-MNA, here are methodologies for core experimental assessments.
1. In Vitro COX Enzyme Inhibition Assay This protocol measures the direct inhibitory activity of 6-MNA on COX-1 and COX-2 enzymes.
2. Metabolic Stability and Metabolite Identification This experiment characterizes the hepatic conversion of this compound to 6-MNA.
This compound's safety profile is characterized by a lower incidence of certain adverse effects compared to some traditional NSAIDs.
Figure 2: Summary of the key efficacy outcomes and safety considerations associated with this compound's mechanism of action.
This compound exemplifies a successful prodrug strategy designed to improve tolerability. Its evolution mirrors the historical search for selective COX-2 inhibitors with safer profiles, a field that remains active due to the market withdrawal of earlier COX-2 inhibitors over safety concerns [7] [8]. Key research implications include:
The tables below summarize key pharmacokinetic parameters and the effects of patient-specific factors on 6-MNA.
Table 1: Key Pharmacokinetic Parameters of 6-MNA and Nabumetone
| Parameter | 6-MNA (Active Metabolite) | This compound (Prodrug) | Conditions & Notes |
|---|---|---|---|
| Bioavailability | ~35% of oral this compound dose [1] | Well absorbed (~80% of radiolabeled dose) [1] | Rapid hepatic conversion of this compound to 6-MNA [2] [1] |
| T~max~ (hr) | 2.5 - 4.0 [1] | 8.63 ± 7.05 [3] | T~max~ for this compound is highly variable; 6-MNA appears faster in plasma [3] [1] |
| C~max~ | Not directly stated (see AUC) | 0.56 ± 0.20 mg/L [3] | Single dose data [3] |
| AUC | AUClast: 721.23 (Men) vs. 545.27 (Women) h·mg·L [3] | AUClast: 18.07 ± 7.19 h·mg·L [3] | Single dose data; higher 6-MNA exposure in men [3] |
| Half-life (t~1/2~, hr) | 22.5 - 29.8 [1] | Information limited | Half-life increases with age and renal impairment [1] |
| Protein Binding | >99% [2] [1] | Extensive [2] | Free fraction of 6-MNA is concentration-dependent [1] |
| Primary Excretion | Urine (75% of dose in 48 hrs) [1] | Urine (80% of radiolabeled dose) [1] | As multiple metabolites; <1% as unchanged 6-MNA [1] |
Table 2: Impact of Patient Factors on 6-MNA Pharmacokinetics
| Factor | Effect on 6-MNA Pharmacokinetics | Clinical Recommendation |
|---|---|---|
| Renal Impairment | Moderate (CrCl 30-49 mL/min): t~1/2~ ↑~50%~, unbound fraction ↑~50%~ [1] | Mild insufficiency (≥50 mL/min): No adjustment. Moderate: Max 750 mg/day start. Severe: Max 500 mg/day start [1] |
| Hepatic Impairment | Reduced bioavailability in severe impairment [2] [4] | Dosage adjustment required [2] [4] |
| Age (Elderly) | Decreased elimination, increased plasma concentrations [2] [4] [1] | Dosage adjustment may be required [2] [4] |
| Rheumatic Disease Activity | More active disease with lower serum albumin → lower AUC [2] [4] | Dosage adjustment may be required [2] |
| Gender | Men: Higher AUClast, lower clearance vs. women [3] | Consider gender in dosing strategy [3] |
| Food Effect | Increases absorption rate and C~max~ by ~1/3; no effect on extent of conversion [1] | Can be taken with or without food |
The metabolic activation of this compound is a multi-step process primarily mediated by non-cytochrome P450 enzymes [5].
Diagram: Proposed metabolic pathway of this compound to its active metabolite, 6-MNA, involving key non-cytochrome P450 enzymes like FMO5 [5] [6].
1. In Vitro Metabolic Pathway Confirmation This methodology identified the enzymes and intermediates involved in this compound activation [5].
2. HPLC Protocol for this compound Plasma Analysis This method allows sensitive measurement of the prodrug in plasma [7].
3. Cellular Assay for Drug Effects on Synovial Fibroblasts This protocol evaluates the direct effects of this compound and 6-MNA on target joint cells [8].
| Parameter | Description |
|---|---|
| Prodrug | Nabumetone [1] |
| Active Metabolite | 6-methoxy-2-naphthylacetic acid (6-MNA) [2] [3] [1] |
| First-Pass Metabolism | Extensive; converted in the liver [2] [1] [4] |
| Bioactivation (%) | ~35% of oral dose converted to active 6-MNA [1] |
| Time to Peak (Tmax) | 9-12 hours for 6-MNA (under steady-state conditions) [1] |
| Elimination Half-Life | 20-24 hours for 6-MNA [2] [5] |
| Key Metabolic Pathways | O-demethylation, reduction of ketone to alcohol, oxidative side-chain cleavage [4] |
| Primary Excretion Route | Urine (~80% of dose); feces (~10%) [4] |
The following data is derived from a key study that measured 6-MNA concentrations in various tissues of patients undergoing knee joint surgery after oral this compound treatment [6].
| Parameter | Value |
|---|---|
| Study Design | Open study, steady-state conditions [6] |
| Patients | 20 (12 rheumatoid arthritis, 8 osteoarthritis) [6] |
| Dosage Regimen | 1g this compound daily in evening, starting 4 days prior to surgery, with additional 1g loading dose on morning of day 1 [6] |
| Sample Collection | Day 5 (at time of surgery) [6] |
| Analytical Method | High Performance Liquid Chromatography (HPLC) [6] |
| Mean 6-MNA Concentration in Plasma | 40.76 mg/L [6] |
| Mean 6-MNA Concentration in Synovial Fluid | 34.79 mg/L [6] |
| Mean 6-MNA Concentration in Synovial Tissue | 19.33 µg/g [6] |
| Mean 6-MNA Concentration in Fibrous Capsule Tissue | 11.43 µg/g [6] |
The diagram below illustrates the metabolic pathway of this compound and the key experimental workflow used to study its distribution.
Overview of this compound Metabolism and Distribution Study Design
The unique prodrug nature and metabolism of this compound have several direct clinical consequences:
Nabumetone itself is a prodrug with little inherent pharmacologic activity [1] [2]. After oral administration, it undergoes rapid first-pass metabolism in the liver, where it is oxidized to its primary active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) [1] [3]. This active metabolite is structurally similar to naproxen and is responsible for the drug's therapeutic effects [1] [2].
The metabolite 6-MNA is a potent inhibitor of both COX-1 and COX-2 isoforms but exhibits relative COX-2 selectivity [1]. Inhibition of the COX-2 enzyme is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects at sites of inflammation. However, like all NSAIDs, the inhibition of constitutively expressed COX-1 in tissues like the stomach is thought to contribute to certain adverse effects, such as gastrointestinal irritation [1] [4].
The diagram below illustrates the metabolic activation and primary mechanism of this compound.
The relative COX-2 selectivity of this compound has been quantified in ex vivo human studies. The table below summarizes key data from a randomized, double-blind, four-phase crossover study in 15 healthy volunteers, which compared the effects of single oral doses of several NSAIDs [5].
| NSAID | Dose | COX-1 Inhibition (TxB₂) | COX-2 Inhibition (PGE₂) | Reported Selectivity |
|---|---|---|---|---|
| This compound | 1000 mg | "Slight" inhibitory effect | "Slight" inhibitory effect | Relative COX-2 selective (per manufacturer) [1] |
| Nimesulide | 100 mg | Partial reduction | Almost complete suppression | COX-2 selective [5] |
| Ibuprofen | 400 mg | Effective inhibition | Effective inhibition | Nonselective [5] |
| Acetylsalicylic Acid | 500 mg | COX-1 selective inhibition | N/A | COX-1 selective [5] |
TxB₂ = Thromboxane B₂ (measure of COX-1 activity in clotting blood); PGE₂ = Prostaglandin E₂ (measure of COX-2 activity in endotoxin-stimulated leukocytes).
The experimental data shows that a single 1g dose of this compound had only a "slight inhibitory effect" on both COX-1 and COX-2 pathways ex vivo. This is consistent with its pharmacokinetics; as a prodrug, its active metabolite (6-MNA) reaches peak plasma concentrations several hours after administration (Tmax reported as 3-11 hours), meaning a single-dose study may not fully reflect the inhibitory effect at steady state [1].
For researchers seeking to replicate or understand the foundational studies, the following summarizes the key methodology from the clinical study cited [5].
The workflow of this experimental protocol is visualized below.
The COX-2 selectivity of this compound has direct implications for its clinical safety profile, which must be balanced against its efficacy.
This compound serves as an interesting case study in NSAID development. Its design as a non-acidic prodrug with relative COX-2 selectivity via its active metabolite 6-MNA was a strategic attempt to improve the therapeutic window. Quantitative ex vivo data confirms its differential inhibition profile, though its absolute potency after a single dose appears modest compared to other agents like nimesulide [5]. Its clinical profile reflects the classic trade-offs in NSAID pharmacology, with a potentially modified GI risk but a persistent and class-wide cardiovascular risk.
The following diagram illustrates the metabolic pathway of nabumetone and a general workflow for its pharmacokinetic study.
This compound is a prodrug metabolized to active 6-MNA.
The methodologies from cited research provide a framework for studying this compound pharmacokinetics.
The pharmacokinetics of 6-MNA can be altered in specific patient groups, which is a critical consideration in drug development and clinical practice.
| Population | Impact on 6-MNA Pharmacokinetics | Clinical Recommendation |
|---|---|---|
| Elderly Patients | Decreased elimination; increased plasma concentrations [2]. | Increased monitoring for adverse effects is advised; dosage adjustment may be required [2]. |
| Renal Impairment | Elimination half-life increases with decreased renal function [3]. However, steady-state concentrations do not accumulate significantly due to compensatory changes in volume of distribution and protein binding [2] [3]. | No dosage adjustment for mild-to-moderate impairment [1] [2]. Use with caution in severe renal impairment; dosage reduction may be necessary [7]. |
| Hepatic Impairment | Reduced bioavailability of 6-MNA in patients with severe hepatic impairment [2]. | Dosage adjustment may be required in patients with severe hepatic impairment [2]. |
| Active Rheumatic Disease | Patients with more active disease and lower serum albumin show lower plasma concentrations of 6-MNA [2]. | Dosage adjustment may be required [2]. |
Nabumetone has a distinct pharmacological profile centered on its role as a prodrug.
The following diagram illustrates the metabolic pathway of this compound.
This compound is metabolized in the liver to its active form, 6-MNA, which inhibits COX-2 to produce its therapeutic effect.
A key characteristic of this compound is its favorable tolerability, particularly regarding gastrointestinal (GI) effects, compared to some other non-selective NSAIDs.
Ongoing research focuses on improving the pharmaceutical properties of this compound.
The table below outlines the key methodology for preparing these complexes via mechanochemical activation.
| Step | Description | Key Parameters |
|---|
| 1. Complex Preparation | Solid complexes are prepared by solvent-free neat-grinding (NG) in a high-energy vibrational ball mill [7]. | Molar Ratio: 1:1 (this compound to cyclodextrin) [7]. Grinding Frequency: 20 Hz or 30 Hz [7]. Grinding Time: Up to 120 minutes in cycles [7]. Temperature: Controlled at 20°C [7]. | | 2. Solid-State Characterization | The resulting complexes are analyzed to confirm formation and changes in physical properties [7]. | Techniques: Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), Attenuated Total Reflectance Fourier-Transformed Infrared Spectroscopy (ATR–FTIR) [7]. | | 3. In-Vitro Performance | The optimized products are evaluated for key performance indicators [7]. | Tests: Solubility, in vitro dissolution in HCl medium (pH 1.2), permeability across a biomimetic membrane, and chemical stability under stress conditions [7]. |
This compound remains a valuable therapeutic option for managing chronic inflammatory arthritis like osteoarthritis and rheumatoid arthritis. Its established efficacy, coupled with a well-documented safety profile characterized by lower GI toxicity, makes it a relevant choice, especially for patients at risk for GI complications from non-selective NSAIDs. Ongoing pharmaceutical research, particularly in solubility enhancement via cyclodextrin complexation, continues to refine its formulation and potential applications.
This compound (NAB) is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties. It is a prodrug, with its active form being 6-methoxy-2-naphthylacetic acid. Quality control of the bulk substance is critical to ensure the safety and efficacy of the final pharmaceutical product [1].
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode of chromatography for the analysis of pharmaceutical compounds due to its robustness, accuracy, and precision [2] [3]. This document outlines a validated, stability-indicating RP-HPLC method for the quantification of this compound in bulk form. The method was validated as per ICH Q2(R1) guidelines, demonstrating its suitability for intended use [4].
The overall workflow for the method development and validation is summarized below:
The table below summarizes the optimized chromatographic conditions.
Table 1: Optimized Chromatographic Conditions for this compound
| Parameter | Specification |
|---|---|
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm i.d., 5 µm particle size) [1] |
| Mobile Phase | Methanol:Acetonitrile:Water (55:30:15, v/v/v) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Detection Wavelength | 230 nm [1] |
| Injection Volume | 20 µL [1] |
| Column Temperature | Ambient [1] |
| Run Time | Approximately 10 minutes |
The developed method was validated by assessing the following parameters as per ICH guidelines [5] [4].
Protocol: Inject blank mobile phase and the standard solution. The chromatogram of the blank should show no interference at the retention time of this compound [1] [4]. Result: The method was found to be specific, with no interfering peaks from the blank at the retention time of this compound, confirming the analyte peak is pure and unequivocally assessed [1].
Protocol: Prepare and inject standard solutions at a minimum of six concentration levels across the range (e.g., 0.1, 0.5, 1.0, 2.0, 3.0, 4.56 µg/mL). Plot the mean peak area versus concentration and perform linear regression analysis [1] [4]. Result: The method demonstrated excellent linearity. The results are summarized in the table below.
Table 2: Summary of Validation Parameters for this compound
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1 - 4.56 µg/mL | As per calibration need [1] |
| Correlation Coefficient (r²) | >0.999 | r² ≥ 0.999 [3] |
| Accuracy (Recovery %) | 90.88% - 92.21% | 100% ± 2% [1] [3] |
| Precision (% RSD) | 2.2% - 3.88% | RSD ≤ 2% [1] [3] |
| LOD | 0.05 µg/mL | Signal-to-Noise ~3:1 [1] [4] |
| LOQ | 0.16 µg/mL | Signal-to-Noise ~10:1 [1] [4] |
Protocol: Perform a recovery study by spiking a blank matrix with known quantities of this compound at three levels (e.g., 50%, 100%, 150% of the target concentration) in triplicate. Calculate the percentage recovery of the analyte [1] [4]. Result: The recovery of this compound was between 90.88% and 92.21%, with an RSD of 2.2% to 3.88%, meeting the acceptance criteria for accuracy [1].
Protocol:
Protocol: The LOD and LOQ were determined based on the signal-to-noise ratio [1] [4]. Result: The LOD was found to be 0.05 µg/mL and the LOQ was 0.16 µg/mL, indicating high sensitivity of the method for trace-level detection and quantification [1].
Protocol: Deliberately introduce small, deliberate changes in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). Evaluate the impact on system suitability parameters like retention time, tailing factor, and theoretical plates [3] [4]. Result: The method was found to be robust, as no significant impact on chromatographic performance was observed with the introduced variations. The system suitability criteria were met in all varied conditions.
Procedure:
Calculation:
Calculate the percentage purity of this compound in the bulk sample using the following formula:
% Purity = (A_Sample / A_Standard) x (C_Standard / C_Sample) x Dilution Factor x 100
Where A is the mean peak area and C is the concentration.
The developed and validated RP-HPLC-DAD method is specific, linear, accurate, precise, and robust for the quantitative determination of this compound in bulk drug substance. The method is suitable for its intended application in routine quality control and stability studies, ensuring the identity, strength, and purity of the material.
This compound (4-(6-methoxy-2-naphthyl)-butan-2-one) is a nonsteroidal anti-inflammatory drug (NSAID) prescribed for the treatment of rheumatoid arthritis, osteoarthritis, and acute soft tissue injuries [1]. As a prodrug, this compound itself possesses only weak cyclooxygenase-2 (COX-2) inhibitory activity and undergoes extensive first-pass metabolism in the liver to form its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) [1] [2]. This active metabolite is largely responsible for the therapeutic efficacy of this compound through decreased prostaglandin synthesis via inhibition of cyclooxygenase. Understanding the metabolic pathway and accurately quantifying both the prodrug and its metabolites is essential for pharmacokinetic studies, bioequivalence assessments, and environmental monitoring.
The metabolic transformation of this compound to 6-MNA involves oxidative cleavage with the loss of two carbon atoms, but recent research has revealed additional phase I and phase II metabolites, including 3-hydroxy this compound, its carbonyl-reduced derivative, O-desmethylated derivative, and various glucuronide conjugates [2]. The complexity of this compound's metabolic profile necessitates sophisticated analytical techniques for accurate quantification across different matrices, from biological fluids to environmental samples. This application note provides a comprehensive overview of established and emerging analytical methods for quantifying this compound and its metabolites, complete with detailed protocols optimized for various research and regulatory applications.
HPLC with Fluorescence Detection A highly sensitive HPLC method with fluorescence detection has been developed for the determination of this compound in human plasma, suitable for single-dose pharmacokinetic studies [1]. The method employs cisapride as an internal standard, with sample preparation involving liquid-liquid extraction using n-hexane and dichloromethane. Chromatographic separation is achieved using a Nucleosil C18 column (150 × 4.6 mm, 5 µm) with a mobile phase consisting of acetonitrile and potassium dihydrogen phosphate buffer (pH 3.5) in a 45:55 (v/v) ratio. The fluorescence detector is set at excitation and emission wavelengths of 270 nm and 340 nm, respectively.
This method demonstrates excellent sensitivity with a lower limit of quantification of 5 ng/mL and a detection limit of 2 ng/mL, using a 1 mL plasma sample. The assay is linear in the concentration range of 5-300 ng/mL, with intra-day and inter-day precision (expressed as relative standard deviation) of less than 9.2% and accuracy ranging from 94.5% to 106.3%. The method has been successfully applied to pharmacokinetic studies, revealing that unchanged this compound concentrations in plasma typically range from 0.03 to 0.3 µg/mL, considerably lower than its active metabolite 6-MNA [1].
Table 1: HPLC-Fluorescence Method Validation Parameters for this compound Quantification in Human Plasma
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear range | 5-300 ng/mL | R² > 0.99 |
| Lower limit of quantification | 5 ng/mL | RSD < 20% |
| Detection limit | 2 ng/mL | Signal-to-noise ≥ 3:1 |
| Intra-day precision | <9.2% RSD | <15% RSD |
| Inter-day precision | <9.2% RSD | <15% RSD |
| Accuracy | 94.5-106.3% | 85-115% |
UHPLC-HRMS for Degradation Product Identification Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry has been employed to study this compound's degradation products and chemical stability [3]. This approach is particularly valuable for identifying and quantifying unknown transformation products in stability studies and environmental samples. The UHPLC system provides superior resolution and faster analysis times compared to conventional HPLC, while high-resolution mass spectrometry enables accurate mass measurements for structural elucidation of degradation products.
For the analysis of this compound degradation products, a UHPLC system coupled to a Q-Exactive Plus Orbitrap mass spectrometer has been used, operating in both positive and negative electrospray ionization modes. The chromatographic separation is typically performed using a C18 column (100 × 2.1 mm, 1.7 µm) with a mobile phase consisting of water and methanol, both containing 0.1% formic acid, in a gradient elution mode. This method has identified multiple degradation products of this compound formed under oxidative stress conditions, while demonstrating that the drug remains stable under photo- and long-term storage conditions when properly formulated [3].
A novel time-resolved fluorescence methodology has been developed for the simultaneous determination of this compound and its principal metabolite 6-MNA in medicines and human urine [4]. This technique leverages the different fluorescent properties of the analyte and its metabolite, along with time-resolved measurement to minimize background interference, resulting in enhanced sensitivity and selectivity.
The method utilizes a delayed measurement approach after pulsed excitation, allowing short-lived background fluorescence to decay before measuring the analyte signal. For this compound and 6-MNA quantification, the technique has demonstrated adequate linearity, precision, and accuracy across physiologically relevant concentration ranges. The simplicity of sample preparation—requiring only dilution and protein precipitation for urine samples—makes this method particularly attractive for high-throughput analyses in clinical monitoring and pharmacokinetic studies.
Gamma Radiation for Degradation Efficiency Assessment Advanced oxidation processes (AOPs), including ionizing radiation treatment, have been investigated for this compound elimination from aqueous solutions, with detailed monitoring of degradation efficiency and products toxicity [5]. The radiolytic degradation follows pseudo-first-order kinetics, with the efficiency dependent on factors such as dose rate, radical scavengers, pH, and water matrix composition.
The most efficient degradation occurs under N₂O-saturated conditions, which promote the formation of hydroxyl radicals, while the process is retarded in the presence of thiourea, a radical scavenger. The degradation rate constant decreases from 0.01945 to 0.0084 Gy⁻¹ with an increase in the initial this compound concentration from 8 × 10⁻⁶ to 2 × 10⁻⁵ mol/L. At an initial concentration of 2 × 10⁻⁵ mol/L, a dose of 271 Gy is required to achieve 90% this compound removal. These quantitative relationships are crucial for designing water treatment systems targeting pharmaceutical contaminants [5].
Table 2: Key Parameters for Radiolytic Degradation of this compound in Aqueous Solutions
| Experimental Condition | Degradation Efficiency | Key Parameters |
|---|---|---|
| N₂O saturation | Most efficient | Promotes ●OH radical formation |
| Thiourea addition | Retarded degradation | Radical scavenging effect |
| Concentration 8×10⁻⁶ mol/L | k = 0.01945 Gy⁻¹ | D₀.₉₀ = 118 Gy |
| Concentration 2×10⁻⁵ mol/L | k = 0.0084 Gy⁻¹ | D₀.₉₀ = 271 Gy |
| Low dose rate (0.4 Gy/s) | 93% degradation at 300 Gy | Higher efficiency vs. 4.3 Gy/s |
Characterization of Cucurbit[7]uril Complexes High-resolution mass spectrometry has been employed to study the host-guest interactions between cucurbit[7]uril (CB7) and this compound, providing insights into binding stoichiometry and gas-phase stability [6]. The MS spectra of the NAB-CB7 solution show signals corresponding to doubly-charged ions—[CB7 + NAB + 2NH₄]²⁺, [CB7 + NAB + NH₄ + Na]²⁺, and [CB7 + NAB + 2Na]²⁺—which confirm the 1:1 complexation stoichiometry.
Collision-induced dissociation experiments conducted at different collision energies (1-16 eV) monitor the dissociation pathways of these complexes, showing neutral loss of NH₃ and the drug, with charge retention on the CB7 host. The measured mass accuracy of less than 5 ppm provides confident molecular assignment of the complex species. This application demonstrates the utility of HRMS not only for quantification but also for structural characterization of drug complexes that can enhance solubility and stability.
LLE-HPLC-PDA-MS/MS for New Metabolite Discovery A sophisticated approach combining liquid-liquid extraction with high-performance liquid chromatography coupled to photodiode array and tandem mass spectrometry detection (LLE-HPLC-PDA-MS/MS) has led to the identification of previously unknown this compound metabolites [2]. This multi-dimensional technique enables comprehensive metabolite profiling based on separation, UV absorption, and structural information from mass fragmentation.
The identification of 3-hydroxy this compound and its derivatives represents a significant advancement in understanding the complete biotransformation pathway of this compound, filling gaps in the metabolic sequence between the prodrug and its primary active metabolite, 6-MNA. The use of both positive and negative ionization modes in MS analysis increases the coverage of metabolites with different physicochemical properties. This methodology highlights the power of modern analytical techniques to elucidate complex metabolic pathways when standard approaches fail to detect intermediate metabolites.
Materials and Reagents
Equipment
Step-by-Step Procedure
Method Validation
Materials and Reagents
Equipment
Step-by-Step Procedure
Data Interpretation
The following workflow diagram illustrates the comprehensive process for metabolite identification and quantification:
The comprehensive analytical techniques presented in this application note provide researchers with robust methods for quantifying this compound and its metabolites across various matrices. From routine therapeutic drug monitoring using HPLC with fluorescence detection to comprehensive metabolite profiling using advanced HRMS approaches, these methods address the full spectrum of analytical needs in pharmaceutical development, clinical research, and environmental monitoring.
The detailed protocols and validation parameters ensure that researchers can implement these methods with confidence in their reliability and regulatory compliance. As analytical technology continues to advance, particularly in mass spectrometry and separation science, further refinements in sensitivity, selectivity, and throughput for this compound analysis are anticipated. The fundamental principles and approaches outlined here will continue to provide a solid foundation for these future developments.
Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) approved for the symptomatic management of osteoarthritis and rheumatoid arthritis. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This compound is scientifically noteworthy as a prodrug; it is administered in an inactive form that undergoes hepatic biotransformation to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) [1] [2]. This metabolite is a potent inhibitor of prostaglandin synthesis [2]. Evidence suggests that 6-MNA exhibits a degree of COX-2 selectivity, which may contribute to its reduced incidence of gastrointestinal side effects compared to non-selective NSAIDs [3] [1] [4]. The effective management of osteoarthritis often requires a combination of pharmacological and non-pharmacological approaches, and this compound serves as a key agent in the pharmacological arsenal for controlling pain and inflammation [5].
A thorough understanding of this compound's pharmacokinetics is essential for proper dosing and anticipation of drug interactions. The following table summarizes the key parameters of its active metabolite, 6-MNA.
Table 1: Key Pharmacokinetic Parameters of 6-MNA at Steady State [2]
| Parameter | Young Adults (1000 mg) | Young Adults (2000 mg) | Elderly (1000 mg) |
|---|---|---|---|
| T˅max (hours) | 3.0 (Range: 1.0 - 12.0) | 2.5 (Range: 1.0 - 8.0) | 4.0 (Range: 1.0 - 10.0) |
| t½ (hours) | 22.5 ± 3.7 | 26.2 ± 3.7 | 29.8 ± 8.1 |
| CL˅ss/F (mL/min) | 26.1 ± 17.3 | 21.0 ± 4.0 | 18.6 ± 13.4 |
| Vd˅ss/F (L) | 55.4 ± 26.4 | 53.4 ± 11.3 | 50.2 ± 25.3 |
Key Pharmacodynamic Properties:
The clinical use of this compound must balance efficacy with the need to mitigate potential risks, especially cardiovascular, gastrointestinal, and renal adverse events.
Table 2: Clinical Dosing and Management Protocol for this compound in OA [3] [2] [6]
| Aspect | Protocol Specification |
|---|---|
| Indication | Symptomatic treatment of Osteoarthritis and Rheumatoid Arthritis [3]. |
| Standard Adult Dose | Initial dose: 1000 mg taken once daily. Maintenance dose: May be increased to 1500-2000 mg per day, given in one or two divided doses [3] [6]. |
| Administration | Can be taken with or without food. Taking with food may reduce stomach upset [3] [6]. |
| Renal Impairment | Mild (CrCl ≥50 mL/min): No adjustment needed. Moderate (CrCl 30-49 mL/min): Max starting dose 750 mg; may increase to 1500 mg max. Severe (CrCl <30 mL/min): Max starting dose 500 mg; may increase to 1000 mg max [2]. |
| Hepatic Impairment | Use with caution. Data is limited in severe impairment; dose reduction may be necessary due to reliance on hepatic metabolism [2] [7]. |
| Key Monitoring Parameters | • Symptomatic relief of pain and stiffness. • Blood pressure, signs of fluid retention. • Renal function (creatinine, BUN). • Hemoglobin for signs of GI bleeding. • Liver enzymes (ALT, AST) [3] [2] [6]. |
NSAIDs, including this compound, carry class-related risks that require vigilant risk mitigation strategies.
For researchers designing trials for OA treatments, understanding the standard of care and current landscape is critical. A review of ClinicalTrials.gov reveals that OA trials are structured around compounds targeting pain, immunomodulators, and potential disease-modifying OA drugs (DMOADs) [5]. A trial comparing this compound to another intervention would typically follow the protocol below.
Sample Clinical Trial Protocol Synopsis:
In Vitro Platelet Aggregation Study Protocol: Given that this compound's COX-2 selectivity may result in less antiplatelet activity, researchers may investigate this pharmacodynamic property [8].
The following diagrams, generated using Graphviz DOT language, illustrate the core concepts of this compound's mechanism and its evaluation in research.
This compound remains a valuable therapeutic option for the management of osteoarthritis symptoms, offering the convenience of once-daily dosing and a potentially improved GI tolerability profile due to its prodrug nature and COX-2 selectivity. However, its use mandates careful patient selection and ongoing monitoring to mitigate the class-associated risks of cardiovascular, gastrointestinal, and renal adverse events. Future clinical trials continue to explore the broader landscape of OA treatments, aiming to move beyond symptomatic relief to true disease modification [5]. The provided protocols and data summaries serve as a foundation for both clinical application and further scientific investigation.
Nabumetone is a prescription-only nonsteroidal anti-inflammatory drug (NSAID) approved in the United States in 1991. It is classified as a naphthyl alkanone and functions as a prodrug, meaning it is pharmacologically inactive until metabolized in the liver. Its current clinical indications are primarily the symptomatic management of chronic inflammatory conditions, namely osteoarthritis and rheumatoid arthritis [1] [2]. While it belongs to the broader NSAID class, this compound exhibits a distinct pharmacological profile, including its prodrug nature and relative COX-2 selectivity, which influences its long-term safety and management considerations [2] [3]. In clinical practice, its use has declined, with fewer than 300,000 prescriptions filled yearly [1].
The standard adult dosage for this compound is 1000 mg once daily, which can be increased to a maximum of 2000 mg daily based on therapeutic response and patient tolerance [1] [4] [5]. It is available in generic formulations as 500 mg, 750 mg, and 1000 mg tablets, with the brand name Relafen also available [1] [6].
This compound is a prodrug that undergoes rapid and extensive first-pass hepatic metabolism. Its primary active metabolite is 6-methoxy-2-naphthylacetic acid (6-MNA), which is structurally similar to naproxen and is responsible for nearly all its therapeutic activity [2] [4] [3].
The fundamental mechanism of action, shared with other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs) and thromboxane A2 (TXA2). 6-MNA demonstrates a degree of COX-2 selectivity, preferentially inhibiting the inducible COX-2 isoform over the constitutive COX-1 isoform [2] [3]. COX-2 is upregulated at sites of inflammation and is primarily responsible for synthesizing pro-inflammatory prostaglandins. The relative COX-2 selectivity is theorized to contribute to this compound's improved gastrointestinal tolerability profile compared to some non-selective NSAIDs, as the COX-1 enzyme is crucial for maintaining gastric mucosal protection [2] [3].
The downstream effects of COX inhibition underlie this compound's therapeutic actions:
Figure 1: Pharmacodynamic Pathway of this compound. The prodrug this compound is metabolized to its active form, 6-MNA, which preferentially inhibits the COX-2 enzyme, leading to therapeutic anti-inflammatory effects. Inhibition of the constitutive COX-1 enzyme contributes to potential adverse effects, particularly gastrointestinal toxicity. PG=Prostaglandin; TXA2=Thromboxane A2.
This compound's pharmacokinetic profile is characterized by its prodrug nature and the properties of its active metabolite.
Table 1: Pharmacokinetic Properties of this compound and its Active Metabolite (6-MNA)
| Parameter | Characteristics & Data |
|---|---|
| Administration | Oral, without regard to meals [4]. |
| Absorption | Well-absorbed from the GI tract [2]. |
| Metabolism | Extensive first-pass hepatic metabolism; converted to active metabolite 6-MNA [2] [3]. Bioavailability of 6-MNA is approximately 35% [2]. |
| Active Metabolite | 6-methoxy-2-naphthylacetic acid (6-MNA) [2] [3]. |
| Time to Peak (T~max~) | For 6-MNA: Mean values reported from 3 to 11 hours (literature suggests 9-12 hours) [2]. |
| Protein Binding | 6-MNA is highly bound to plasma proteins (>99%) [2]. |
| Volume of Distribution | For 6-MNA: 0.1-0.2 L/kg [2]. |
| Elimination Half-life | For 6-MNA: Approximately 24 hours, allowing for once-daily dosing [2]. |
| Excretion | 6-MNA is primarily excreted via the kidneys [3]. |
This compound is indicated for the relief of signs and symptoms of both osteoarthritis (OA) and rheumatoid arthritis (RA) [1] [4] [5]. The goal of therapy is symptomatic management, and it should be used at the lowest effective dose for the shortest duration consistent with individual patient treatment goals [4].
Table 2: Recommended Dosing for this compound in Adults
| Indication | Initial Dose | Maintenance Dose | Maximum Dose | Special Population Note |
|---|---|---|---|---|
| Osteoarthritis | 1000 mg once daily [4] [5] | 1000-2000 mg/day, as a single dose or divided twice daily [4] [5] | 2000 mg/day [1] [5] | Patients weighing <50 kg are less likely to require >1000 mg/day [4] [5]. |
| Rheumatoid Arthritis | 1000 mg once daily [5] | 1000-2000 mg/day, as a single dose or divided twice daily [5] | 2000 mg/day [5] | - |
Numerous controlled clinical trials have established the efficacy of this compound in managing arthritis symptoms.
Long-term therapy requires vigilant safety monitoring due to class-wide risks associated with NSAIDs.
This compound presents a favorable hepatic safety profile. Prospective studies indicate that 1% to 5% of patients experience transient, asymptomatic serum aminotransferase (ALT, AST) elevations, which often resolve even with continued therapy [1]. Marked elevations (>3x upper limit of normal) occur in approximately 0.5% of patients, a rate similar to placebo-treated controls [1]. Post-marketing data suggest a very low incidence of serious hepatic adverse events, estimated at ~1.3 per million prescriptions [1]. The NIH LiverTox database assigns this compound a likelihood score of E* (unproven but suspected rare cause of clinically apparent liver injury) and notes that clinically apparent liver injury with jaundice is exceptionally rare, with no cases described in the published literature and no mentions in large case series of drug-induced liver injury [1].
Experimental Protocol 1: Assessment of Drug-Induced Liver Injury (DILI) in Preclinical Models
Like all NSAIDs, this compound carries class-related warnings.
Table 3: Major Safety Concerns and Monitoring Recommendations for Long-Term this compound Therapy
| Risk Category | Key Monitoring Parameters & Frequency | Management Strategies |
|---|
| Cardiovascular | Blood pressure: Baseline, within 1-2 weeks of initiation, and periodically thereafter [4] [6]. Symptoms: Monitor for chest pain, shortness of breath, slurred speech (signs of MI/Stroke) [6]. | Avoid in patients with recent CABG surgery [6]. Use lowest effective dose for shortest duration. Consider individual CV risk factors. | | Gastrointestinal | Symptoms: Monitor for epigastric pain, dyspepsia, melena, hematemesis [4] [6]. CBC: If signs/symptoms of anemia occur [4]. | Use with caution in patients with history of ulcers or GI bleeding. Consider concomitant use of a gastroprotective agent (PPI/misoprostol) in high-risk patients [4]. | | Renal | Serum Creatinine/BUN: Baseline and periodically in patients with risk factors (e.g., pre-existing renal impairment, heart failure, dehydration, diuretic use, hypovolemia) [4]. | Ensure patients are not volume-depleted. Avoid in patients with severe renal impairment unless benefits outweigh risks [5]. | | Hepatic | Liver Function Tests (ALT, AST): Baseline and periodically during long-term therapy [4]. Symptoms: Monitor for nausea, fatigue, pruritus, jaundice, right upper quadrant pain [4]. | Discontinue if persistent or worsening LFT abnormalities occur or if symptoms of liver injury develop. | | Hematological | Complete Blood Count (CBC): Baseline and periodically during long-term therapy [4]. | Discontinue if significant decreases in hemoglobin or hematocrit occur without obvious source of bleeding. |
This compound is known to interact with 412 drugs, including 100 major interactions [7]. Key interactions necessitate careful management:
Experimental Protocol 2: In Vitro CYP450 Enzyme Inhibition Assay
A comprehensive and proactive approach is essential for the safe long-term administration of this compound. The following workflow summarizes the key steps in patient management.
Figure 2: Clinical Management Workflow for Long-Term this compound Therapy. This diagram outlines the key decision points from pretreatment assessment through ongoing monitoring for patients receiving long-term this compound therapy. CV=Cardiovascular; GI=Gastrointestinal; LFTs=Liver Function Tests; CBC=Complete Blood Count.
An open-label, multicenter clinical trial established the dosing and efficacy of nabumetone for Juvenile Rheumatoid Arthritis (JRA) in children aged 2 to 16 years [1].
The clinical trial demonstrated that this compound is an effective and well-tolerated treatment for JRA.
Table 1: Clinical Trial Outcomes for this compound in Juvenile Rheumatoid Arthritis (N=99)
| Outcome Measure | Result | Citation |
|---|---|---|
| Treatment Completion | 89 out of 99 patients completed the study | [1] |
| Disease Flare Prevention | 93% (92/99) of patients experienced no disease flare during treatment | [1] |
| Efficacy Assessment | Improvement noted in six standard rheumatology variables at Weeks 1, 3, 6, and 12 | [1] |
| Safety Profile | Similar to the adverse event profile reported for this compound in adults with rheumatoid arthritis | [1] |
Research suggests this compound may inhibit β-catenin signaling, a key pathway in colon cancer development. The following protocol is derived from a study investigating this mechanism in two animal models [2].
The experimental workflow involves parallel treatment of both animal models, as illustrated below.
This compound is a nonsteroidal anti-inflammatory drug (NSAID) and a prodrug. Its pharmacology is summarized in the table below [3] [4].
Table 2: Pharmacological Properties of this compound
| Parameter | Description |
|---|---|
| Drug Class | Nonsteroidal Anti-inflammatory Drug (NSAID), Prodrug |
| Active Metabolite | 6-methoxy-2-naphthylacetic acid (6-MNA) |
| Mechanism of Action | Inhibition of cyclooxygenase (COX) enzymes; 6-MNA is a more potent inhibitor of COX-2 with relative selectivity [3] [4]. |
| Absorption & Metabolism | Well-absorbed from the GI tract; undergoes significant first-pass metabolism to 6-MNA (~35% conversion). Food increases absorption [3]. |
| Primary Indications | Symptomatic treatment of Osteoarthritis and Rheumatoid Arthritis in adults [3] [5] [4]. |
The metabolic activation and primary therapeutic effects of this compound are visualized in the following pathway diagram.
Beyond its anti-inflammatory effects, this compound has demonstrated chemopreventive potential in preclinical models of colon cancer. Its ability to differentially inhibit the β-catenin signaling pathway—a master regulator of intestinal epithelial cell proliferation and apoptosis—suggests a mechanism that may extend beyond COX inhibition [2]. This suppression of β-catenin signaling provides a potential molecular basis for its anti-neoplastic effects.
This compound is a well-established therapeutic option for adult arthritis and has demonstrated efficacy in a controlled study for JRA. Furthermore, its observed chemopreventive properties in animal models, mediated through the inhibition of β-catenin signaling, highlight its potential for drug repurposing in oncology. The detailed clinical and experimental protocols provided herein offer researchers a foundation for further investigation and application.
The following table summarizes key quantitative findings from a meta-analysis on severe GI adverse events [1].
| Assessment Measure | Nabumetone | Comparator NSAIDs | Statistical Significance |
|---|---|---|---|
| Pooled PUBs Incidence (Non-endoscopic studies) [1] | 0.062% | 0.916% | p < 0.0001 |
| PUBs Rate (per 100 patient-years) [1] | 0.087% | 2.882% | Odds Ratio (OR) 35.5 (95% CI: 5.3, 757.5) |
| GI Adverse Event-Induced Drop-outs [1] | 8.64% | 11.26% | OR 1.3 (95% CI: 1.1, 1.6) |
| Treatment-Related Hospitalizations [1] | 0.18% | 2.03% | OR 3.7 (95% CI: 1.3, 10.7) |
| Pooled PUBs Incidence (Endoscopic studies) [1] | 2.6% | 21% | Not reported |
For troubleshooting experimental results, here is a detailed methodology from a rat study comparing this compound and etodolac [2].
The following diagrams, generated with Graphviz, illustrate the experimental workflow and proposed mechanisms. You can use the provided DOT code to regenerate or modify them.
What is the primary clinical evidence for this compound's improved GI safety? The strongest evidence comes from a large meta-analysis showing the incidence of perforations, ulcers, and bleeds (PUBs) with this compound is significantly lower (0.062%) compared to conventional NSAIDs (0.916%). The odds of developing PUBs were 35.5 times higher with comparator NSAIDs [1].
What is a key mechanistic difference between this compound and acidic NSAIDs? this compound is a non-acidic prodrug. Its active metabolite, 6MNA, lacks enterohepatic circulation. This means it is not re-secreted into the bile and does not undergo repeated reabsorption, which reduces prolonged exposure and direct irritant effects on the intestinal mucosa [2].
Besides ulcers, what other GI safety parameters are improved? Studies show significant reductions in more holistic metrics. These include lower rates of treatment-related hospitalizations (0.18% vs. 2.03%) and fewer patient drop-outs due to GI adverse events (8.64% vs. 11.26%) with this compound compared to other NSAIDs [1].
Data from clinical studies and meta-analyses consistently show that diarrhea and dyspepsia are common adverse effects associated with nabumetone, though its overall gastrointestinal (GI) safety profile may be favorable compared to some other NSAIDs.
The table below summarizes the incidence of key GI adverse effects from long-term and comparative studies:
| Adverse Effect | Incidence in Patients | Context & Study Details |
|---|---|---|
| Diarrhea [1] [2] | >10% (Common) | Long-term US clinical trials; appears dose-related, especially at 2000 mg/day [1]. |
| Dyspepsia [1] [2] | >10% (Common) | Long-term US clinical trials; among most frequently reported digestive system issues [1]. |
| Abdominal Pain [1] | >10% (Common) | Categorized under "body as a whole" in long-term trials [1]. |
| Any GI Adverse Event [3] | 25.3% | Pooled incidence from non-endoscopic comparative studies [3]. |
| Perforations, Ulcers, Bleeds (PUBs) [3] | 0.062% (Non-endoscopic) | Significantly lower than comparator NSAIDs (0.916%); rate was 0.087 per 100 patient-years vs. 2.882 for others [3]. |
Understanding the underlying mechanisms of these adverse effects is crucial for troubleshooting and further research.
The following diagram illustrates the proposed pathway leading to this compound's GI effects:
Q1: What is the clinical significance of this compound's prodrug nature in its GI tolerability? The prodrug design is a key differentiator. Since this compound itself is inactive, it passes through the stomach with minimal effect on gastric mucosal prostaglandins. The active metabolite is generated systemically only after absorption, which may reduce topical GI damage and contribute to the lower incidence of endoscopic ulcers and serious GI events observed in meta-analyses compared to NSAIDs like naproxen or diclofenac [4] [3].
Q2: How should a dose-dependent increase in diarrhea incidence during a clinical trial be interpreted? This is an expected finding based on long-term safety data [1]. A dose-response relationship for diarrhea strengthens the causal association with this compound. For trial design, this supports:
Q3: What are the key comparator data for this compound's GI safety profile? Meta-analyses show a statistically significant advantage for this compound. One key analysis found that the likelihood of developing a perforation, ulcer, or bleed (PUB) was 10 to 36 times lower with this compound than with comparator NSAIDs after adjusting for patient-exposure years [3] [6]. This data is critical for positioning the drug's safety relative to other agents in its class.
Q4: Beyond the GI tract, what other systems require monitoring in subjects on this compound? While the focus is GI, comprehensive safety monitoring must include:
For researchers aiming to further characterize or mitigate these effects, the following approaches can be considered:
Dose-Ranging Studies for Diarrhea:
Mechanistic Study on COX Selectivity:
The concomitant use of Nabumetone (an NSAID) with SSRIs and/or anticoagulants can lead to a greater than additive risk of bleeding [1] [2] [3]. The following table summarizes the key risk factors and the underlying mechanisms for this interaction.
| Risk Factor | Description & Mechanism |
|---|---|
| Pharmacodynamic Interaction | Mechanism not based on changed drug levels, but combined effects on hemostasis (stopping bleeding) [4] [2]. |
| Dual Antiplatelet Effect | SSRIs deplete serotonin in platelets, reducing their ability to aggregate and form clots. NSAIDs like this compound further inhibit platelet function [5] [4] [2]. |
| GI Mucosal Damage | NSAIDs can cause ulcers and damage the lining of the stomach and intestines. SSRIs may increase gastric acid secretion, compounding this risk [6] [5]. |
The theoretical risk is well-supported by clinical and observational data. The table below summarizes findings from key studies.
| Study Type / Source | Key Findings on Bleeding Risk |
|---|---|
| Spontaneous ADR Reports (EudraVigilance) | Bleeding events were found in 17.4% to 33.3% of reports for combinations of SSRIs with NSAIDs, antiplatelets, or anticoagulants [3]. |
| Nested Case-Control Study (JAMA Netw Open, 2024) | Concomitant SSRI & anticoagulant use associated with a 33% increased risk of major bleeding vs. anticoagulant alone. Risk highest in first 30 days (74% increase) [7]. |
| Professional Drug Interaction Checker | Classifies the this compound-sertraline (SSRI) interaction as "Moderate" and advises monitoring for bleeding [1] [2]. |
For researchers and clinicians, several strategies can be employed to manage and mitigate this risk.
For professionals involved in drug development and safety monitoring, the following methodological approaches are relevant.
The following diagram illustrates the proposed pharmacological mechanisms for the increased bleeding risk.
The following table summarizes the incidence and characteristics of nabumetone-associated liver effects based on clinical data.
| Parameter | Assessment / Incidence | Clinical Context & Characteristics |
|---|---|---|
| Overall Hepatotoxicity Likelihood | E* (Unproven but suspected rare cause) [1] | Clinically apparent liver injury is very rare; this compound is not mentioned in large case series on drug-induced liver injury [1]. |
| Transient Aminotransferase Elevations | 1% to 5% of patients [1] | These elevations are usually subclinical, non-progressive, and may resolve even with continued treatment [1]. |
| Marked Aminotransferase Elevations | 0.5% of patients (similar to placebo) [1] | Defined as above 3 times the upper limit of normal (ULN) [1]. |
| Serious Hepatic Adverse Events | ~1.3 per million prescriptions [1] | Post-marketing surveillance data indicates a very low rate of serious events [1]. |
Understanding this compound's metabolic pathway is crucial for hepatotoxicity research, as the parent drug is a prodrug.
For researchers assessing this compound's liver safety, the following methodologies are relevant.
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the determination of this compound and its metabolites in various matrices [5].
For a comprehensive metabolic profile, Phase II metabolites can be identified using HPLC with photodiode array and mass spectrometric (MS) detection [6].
Q1: What is the primary safety consideration for researchers handling this compound in animal or in vitro studies? While hepatotoxicity is rare, the most frequent adverse effects observed clinically are diarrhea, dyspepsia, and abdominal pain [2]. Standard laboratory safety protocols for handling pharmaceuticals should be followed.
Q2: Does this compound's prodrug nature impact its experimental use? Yes. Researchers should note that the pharmacological activity is mediated almost entirely by the 6-MNA metabolite, not the parent this compound. Pharmacokinetic and pharmacodynamic studies must, therefore, focus on 6-MNA [2] [3].
Q3: How does this compound's liver safety profile compare to other NSAIDs? this compound is considered to have a favorable liver safety profile. The incidence of marked aminotransferase elevations is low (0.5%), and reports of clinically apparent liver injury are exceedingly rare, especially when compared to some other NSAIDs [1].
What is the overall renal safety profile of nabumetone? Clinical trials indicate that this compound has a relatively low incidence of affecting renal function. In controlled studies, renal side effects were reported in less than 1% of patients, regardless of sex or advanced age [1]. Some studies of patients with normal or impaired renal function showed that single or multiple doses did not cause significant changes in creatinine clearance or serum creatinine [1].
How is this compound metabolized and cleared in patients with renal impairment? this compound is a prodrug metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA) [2] [3]. Pharmacokinetic studies show that while the elimination half-life of 6-MNA increases as renal function declines, a compensating increase in the apparent volume of distribution prevents significant accumulation in the serum [3]. Therefore, some studies conclude that dosage adjustments may not be strictly necessary, though caution is still advised [3].
What are the key renal function parameters to monitor? The most practical and crucial test is the Glomerular Filtration Rate (GFR) [4]. Serum creatinine is the most commonly used endogenous marker for estimating GFR, often via equations like CKD-EPI [4]. Blood Urea Nitrogen (BUN) can also be measured, though it is less specific to renal disease than creatinine [4]. For a comprehensive assessment, a 24-hour or shorter timed urine collection to measure creatinine clearance provides a more direct measure of GFR, though it requires accurate collection [4].
Are there dosing recommendations for patients with renal impairment? Yes, despite its favorable profile, dosing adjustments for this compound are recommended in patients with moderate to severe renal impairment [5]:
What are the known risks of NSAIDs on the kidney? NSAIDs inhibit renal prostaglandin synthesis, which can lead to:
Table 1: Pharmacokinetics of this compound's Active Metabolite (6-MNA) in Renal Impairment
| Renal Function Status | Elimination Half-Life (Hours) | Apparent Clearance (L/hr, after single dose) | Key Findings & Implications |
|---|---|---|---|
| Normal Function | ~22 | 0.68 | Baseline pharmacokinetic parameters [3]. |
| Impaired Function | Up to 44 | Not significantly different | Increased half-life is offset by a larger volume of distribution, preventing serum accumulation [3]. |
Table 2: this compound Dosing in Renal Impairment
| Renal Impairment Stage | Creatinine Clearance (CrCl) | Recommended this compound Dosage |
|---|---|---|
| Mild | 50 - 89 mL/min | No adjustment required (1000-2000 mg/day) [5]. |
| Moderate | 30 - 49 mL/min | Start with 750 mg/day; Max 1500 mg/day [5]. |
| Severe | <30 mL/min | Start with 500 mg/day; Max 1000 mg/day [5]. |
Note: Dosing for end-stage renal disease requiring dialysis is not recommended [5].
Here are detailed methodologies for key experiments cited in the literature concerning this compound's renal effects.
Protocol 1: Assessing Impact on Renal Function in Clinical Trials This protocol is based on the design of double-blind and open-label controlled clinical trials referenced in the literature [1].
Protocol 2: Pharmacokinetic Study in Renally Impaired Subjects This outlines the method used to determine the pharmacokinetics of 6-MNA in subjects with varying degrees of renal function [2] [3].
The following diagrams illustrate the metabolic pathway of this compound and a generalized workflow for renal safety assessment in drug development.
This compound Metabolism & Renal Effect Pathway
Renal Safety Assessment Workflow
Elderly patients experience significantly different nabumetone pharmacokinetics compared to younger individuals, primarily affecting the active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) [1] [2]. The table below summarizes these differences and the corresponding dosing guidance.
| Parameter | Young Adults (21-30 yrs) | Elderly Patients (60-75 yrs) | Clinical Implications & Dosing |
|---|---|---|---|
| AUC (Single Dose) | 838 | 1,538 | Increased drug exposure in the elderly [1]. |
| Elimination Half-life (Single Dose) | 21.2 hours | 29.2 hours | Slower elimination in the elderly [1]. |
| Cmax (Steady State) | 33.6 | 50.0 | Higher peak concentrations at steady state [1]. |
| Recommended Adult Dose | | | Initial: 1,000 mg once daily [3] [4]. Maintenance: 1,000-2,000 mg/day in single or divided doses [3] [4]. | | Elderly Dose Consideration | | | Due to decreased elimination, elderly patients may require a lower dose [1] [2]. | | Renal Impairment (Moderate) CrCl 30-49 mL/min | | | Initial: 750 mg/day. Max: 1,500 mg/day [3] [4]. | | Renal Impairment (Severe) CrCl <30 mL/min | | | Initial: 500 mg/day. Max: 1,000 mg/day. Avoid use if possible [3] [4]. | | Hepatic Impairment | | | Dosage adjustment may be required. Evaluate patients with abnormal liver tests or symptoms [2] [4]. |
To evaluate this compound kinetics, such as in a population comparison study, the following methodology can serve as a guide [1]:
The following diagram illustrates the metabolic pathway of this compound and a logical algorithm for dose adjustment in elderly patients, integrating factors like renal function.
Diagram: this compound Metabolism & Elderly Dosing Algorithm.
Q1: What is the primary pharmacokinetic reason for adjusting this compound dose in the elderly? The primary reason is the significant reduction in elimination of the active metabolite 6-MNA. This leads to a longer half-life (29.2 hrs vs. 21.2 hrs) and higher systemic exposure (AUC) and peak concentrations (Cmax) compared to younger adults, increasing the risk of accumulation and concentration-dependent adverse events [1] [2].
Q2: How does active rheumatic disease influence this compound's pharmacokinetics? Patients with more active disease and, crucially, lower serum albumin concentrations show a lower Area Under the Curve (AUC) for 6-MNA. This is likely due to altered protein binding and distribution, suggesting disease activity is a variable that may require dose individualization beyond age alone [2].
Q3: What is the hepatotoxicity profile of this compound, and how should it be monitored? this compound is considered a very rare cause of clinically apparent liver injury. Prospective studies show 1-5% of patients experience transient, asymptomatic aminotransferase elevations, which often resolve even with continued therapy. Marked elevations (>3x ULN) are uncommon (~0.5%). Routine periodic monitoring of liver function is recommended during long-term therapy [5].
Q4: Are there pharmacogenomic (PGx) considerations for this compound? While not yet specific to this compound in clinical practice, PGx is a critical field for understanding ADRs. Individual genotypic profiles for metabolic enzymes (e.g., CYP2C9) can be a major determinant of drug safety. Implementing PGx could help preemptively identify patients at risk, optimizing dose for both efficacy and safety [6].
1. What are the key light stability characteristics of this compound?
This compound is photolabile, meaning it degrades upon exposure to light, particularly UV radiation. This degradation is not only a stability concern for formulations but also induces photogenotoxic effects [1].
The quantitative degradation profile observed under controlled conditions is summarized below:
| Light Source | Irradiance / Intensity | Exposure Duration | Key Observations & Degradation Products |
|---|---|---|---|
| UVA | 1.5 mW/cm² | 0 - 4 hours | Time-dependent degradation; significant phototoxicity at 5 μg/mL in HaCaT cells [1]. |
| UVB | 0.6 mW/cm² | 0 - 4 hours | Time-dependent degradation; induces oxidative stress and genotoxicity [1]. |
| Natural Sunlight | Not Specified | 0 - 4 hours | Confirmed degradation, similar to artificial UV sources [1]. |
| ICH Q1B Option 2 | 320-400 nm (max 350-370 nm) | Variable (until extensive decomposition) | Forced degradation to identify products; monitor for ROS (superoxide anions, hydroxyl radicals, singlet oxygen) [2]. |
2. What are the recommended storage conditions for this compound?
To ensure stability, follow these storage protocols [3] [4]:
3. How do I perform a photostability test on this compound according to ICH guidelines?
The following workflow outlines the core steps for an ICH-compliant photostability study. You can use this DOT script to generate a visual diagram of the process.
4. What analytical methods are used to monitor this compound photodegradation?
Chromatographic techniques are the most common for separating and quantifying this compound and its photoproducts. Spectrophotometric methods can be enhanced with chemometrics for detailed analysis [2].
5. What advanced formulation strategies can protect this compound from light?
Traditional approaches like using opaque packaging or adding light-absorbing excipients are valid. However, incorporating the drug into lipid-based nanocarriers has proven highly successful. These systems not only improve photostability but also enhance controlled release and bioavailability [2].
Q1: Our analysis shows unexpected degradation products even when stored in amber vials. What could be the cause? This indicates exposure during experimental handling. Ensure all sample preparation and transfer steps are performed under red or yellow safelight conditions in the lab, minimizing exposure to ambient light, especially from fluorescent fixtures. Furthermore, verify that your analytical method is stability-indicating and can distinguish the active ingredient from its degradants [5].
Q2: What is the mechanism behind this compound's phototoxicity? The phototoxicity and photogenotoxicity of this compound are primarily mediated by the generation of Reactive Oxygen Species (ROS). The following diagram illustrates the cascade of cellular events triggered by photosensitized this compound. You can use this DOT script to visualize the mechanistic pathway.
As shown, exposure leads to ROS generation, which causes oxidative damage to lipids (cell membrane), proteins, and DNA. This results in cell damage, death, genotoxicity (evidenced by micronuclei, γ-H2AX, and CPDs), and inflammation [1].
Q3: Are there any specific warnings for patients taking this drug? Yes. Patients should be advised that this compound can cause photosensitivity, making their skin more sensitive to sunlight. They should be directed to avoid unnecessary sun exposure, use sunscreen, and wear protective clothing [3] [4].
The following table summarizes quantitative findings from key studies comparing nabumetone to other agents.
| Study Comparison | Key Agonists Tested | Major Finding | Reported p-values |
|---|---|---|---|
| This compound vs. Naproxen [1] [2] | Epinephrine, Collagen, ADP | Maximum platelet aggregation was significantly more reduced by naproxen. Secondary aggregation induced by ADP/epinephrine disappeared more often with naproxen. | p < 0.05 |
| This compound vs. Placebo (Surgical) [3] | N/A (IVY Bleeding Time) | No significant change in Ivy Bleeding Time (IBT), prothrombin time (PT), or partial thromboplastin time (PTT) vs. placebo. | IBT: p < 0.17 |
| This compound + Acenocoumarol vs. Placebo [4] | N/A (INR) | No significant difference in the proportion of patients maintaining stable International Normalized Ratio (INR). | Not Significant (NS) |
For researchers looking to replicate or build upon these findings, here are the methodologies from the cited literature.
This protocol is designed to compare the effects of two NSAIDs on platelet function in patients with Rheumatoid Arthritis (RA) [1] [2].
This protocol assesses the pre-operative safety of this compound by measuring its impact on standard hemostatic parameters [3].
The differential effects of NSAIDs on platelets are rooted in their selectivity for cyclooxygenase (COX) enzymes.
This diagram illustrates the central role of COX-1 in platelet aggregation. Most traditional NSAIDs (like naproxen) reversibly inhibit both COX-1 and COX-2. By inhibiting COX-1, they block the production of Thromboxane A₂ (TXA₂), a potent platelet activator, thus impairing aggregation [5] [6].
This compound is a non-acidic prodrug whose active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), is partially selective for COX-2. This preferential inhibition spares COX-1 activity in platelets, leading to minimal effects on TXA₂ production and, consequently, on platelet aggregation and bleeding time [1] [4] [2].
Table 1: Clinical Characteristics and Incidence
| Aspect | Details |
|---|---|
| Primary Mechanism | Inhibition of renal cyclooxygenase (COX-1 & COX-2), reducing prostaglandin synthesis [1]. |
| Physiological Result | Sodium and water retention; potential vasoconstriction [1]. |
| Reported Incidence | Fluid retention/edema is a known side effect; specific incidence for nabumetone not quantified in results, but is a class effect of NSAIDs [2] [3]. |
| Hypertension Risk | Can cause new-onset hypertension or worsen pre-existing hypertension [4] [2] [3]. |
The pathophysiological process leading to these adverse events can be visualized as follows:
Diagram: this compound induces fluid retention and hypertension primarily through inhibition of prostaglandin synthesis, leading to renal sodium retention and vasoconstriction.
Table 2: Patient Risk Factors and Comorbidities
| Risk Factor / Comorbidity | Impact on Risk & Management Consideration |
|---|---|
| Preexisting Hypertension | Increased risk of worsened BP control; requires close monitoring [4] [3]. |
| Heart Failure | Increased risk of hospitalization; NSAIDs can blunt effects of diuretics and ACE inhibitors [2]. |
| Chronic Kidney Disease | Increased risk for overt renal decompensation; use is not recommended in advanced renal disease [4] [2]. |
| Geriatric Patients | Increased risk for serious GI and renal adverse events [4] [2]. |
| Concomitant Drugs | Diuretics, ACE inhibitors, ARBs, corticosteroids, and anticoagulants can increase risk [4] [2]. |
For researchers investigating the mechanisms of this compound-induced fluid retention, the following experimental approaches are suggested.
This protocol assesses the direct impact of this compound and its active metabolite (6-MNA) on key renal enzymes.
This protocol evaluates the systemic physiological effects of chronic this compound administration.
Q1: What is the evidence that this compound has a better GI safety profile, and does this relate to its potential for causing fluid retention? A1: this compound is a prodrug metabolized to its active form, 6-MNA, which was initially theorized to reduce local GI toxicity [6]. Some clinical trials have reported a lower incidence of peptic ulcers compared to some other NSAIDs [4]. However, it is crucial to understand that the mechanisms driving GI bleeding and those driving renal-mediated fluid retention are distinct. The GI benefits are linked to its nature as a non-acidic, hepatic-activated prodrug, while fluid retention is a class-wide effect related to the inhibition of renal COX enzymes and prostaglandins. Therefore, this compound still carries a significant risk for causing hypertension and edema [6] [3].
Q2: Are there specific signaling pathways, beyond general COX inhibition, that this compound or its metabolite 6-MNA modulates? A2: Yes, recent in-vitro research suggests complex effects. While 6-MNA acts as a COX inhibitor, prolonged exposure can lead to Erk pathway activation and increased secretion of Matrix Metalloproteinase-1 (MMP-1) in synovial fibroblasts, a potentially pro-inflammatory effect [5]. Conversely, the parent drug, this compound itself, has been shown to inhibit Erk activation and NF-κB signaling in the same models [5]. This indicates that this compound and 6-MNA may have divergent effects on key inflammatory and tissue-remodeling pathways, a critical consideration for researchers investigating its full pharmacological profile.
Q3: What are the critical parameters to monitor in a chronic toxicology study for this compound? A3: Beyond standard toxicology endpoints, focus should include:
The table below summarizes key data from clinical trials comparing oral nabumetone and diclofenac in patients with rheumatoid arthritis (RA) and osteoarthritis (OA).
| Aspect | This compound | Diclofenac | Notes & Citations |
|---|---|---|---|
| Overall Efficacy (RA) | 92.31% (Total efficacy rate) [1] | 88.52% (Total efficacy rate) [1] | Difference not statistically significant (P=0.573) [1]. |
| Improvement in ESR (RA) | 38.74 → 25.56 mm/1h (P<0.01) [1] | 42.74 → 34.36 mm/1h (P>0.05) [1] | This compound showed significant improvement. |
| Improvement in CRP (RA) | 2.08 → 1.21 mg/dl (P<0.05) [1] | 3.29 → 2.31 mg/dl (P>0.05) [1] | This compound showed significant improvement. |
| Efficacy in OA | As effective as comparator NSAIDs [2] | As effective as comparator NSAIDs [2] | Based on global assessments and pain relief. |
| Efficacy in RA (vs pool) | Significantly more effective (P≤0.02) [2] | Part of less effective comparator pool [2] | Comparators: diclofenac, naproxen, ibuprofen, piroxicam. |
| GI Safety (Endoscopic) | Mean endoscopic lesion score significantly decreased (P<0.01) [1] | No significant change in lesion score [1] | - |
| Incidence of Ulcer (RA) | 0% [1] | 2.70% [1] | - |
| Common Adverse Effects | GI tract, nervous system, skin, special senses [3] | GI events; topical: local skin reactions [3] [4] | - |
The data in the summary table is derived from several clinical studies with the following methodologies:
Understanding the fundamental pharmacokinetic and regulatory differences is crucial for a complete profile.
| Property | This compound | Diclofenac |
|---|---|---|
| Drug Class | NSAID [5] | NSAID [5] |
| Administration | Oral [5] | Oral, Topical (Gel, Solution, Patch) [4] [5] |
| Half-Life | ~24 hours [5] | ~1.8 hours [5] |
| Dosing Frequency | Once daily [5] | Multiple times per day (oral) [5] |
| Pregnancy Category | C (Risk cannot be ruled out) [5] | D (Positive evidence of risk) [5] |
| User Rating (Drugs.com) | 5.8/10 (93 ratings) [5] | 7.3/10 (703 ratings) [5] |
The diagram below illustrates the general design of the key clinical trials cited in this guide, which compared this compound and diclofenac.
For the research and development community, these findings highlight this compound as a valuable therapeutic option, especially for patients at high risk for NSAID-induced GI complications. The better GI tolerability of this compound, combined with its once-daily dosing regimen, could potentially improve patient adherence in chronic conditions like RA and OA.
The table below summarizes key findings from clinical studies and meta-analyses regarding the efficacy and safety of nabumetone and other NSAIDs.
| Drug Name | Efficacy in OA/RA | Key Efficacy Findings (vs. Placebo or other NSAIDs) | Safety Profile (vs. other NSAIDs) |
|---|
| This compound [1] [2] [3] | Prescribed for OA and RA [1] [4]. | • No significant difference from placebo in reducing VAS pain scores in a network meta-analysis [2]. • Shown to be effective in improving the symptoms of arthritis, though it is now rarely used [1]. | • Fewer gastrointestinal problems and gastric lesions compared to aspirin, naproxen, or ibuprofen [3]. • Low risk of liver injury: Marked aminotransferase elevations are rare (~0.5%), and clinically apparent liver injury is very rare [1]. | | Etoricoxib [2] | Used for OA [2]. | • Ranked best for improving the WOMAC pain subscale score [2]. | • Significantly increased incidence of cardiovascular adverse events [2]. | | Diclofenac [2] [5] | Used for OA [2] [5]. | • Significantly reduced the WOMAC stiffness score [2]. • Found to be effective and comparable to celecoxib in a 12-week study [5]. | • Higher rate of GI adverse events compared to some other NSAIDs [2]. | | Naproxen [2] | Used for OA [2]. | • Significantly improved the WOMAC function score [2]. | — | | Celecoxib [6] [2] [5] | Used for OA and RA [6]. | • Effective in treating OA pain [5]. | • Lower risk of gastrointestinal bleeding compared to some non-selective NSAIDs [2]. |
The data presented in the tables above are derived from robust clinical trial methodologies.
Source of Efficacy Data (2025 Network Meta-Analysis) [2]:
Source of Hepatotoxicity Data (LiverTox) [1]:
This compound has a distinct pharmacological profile that influences its efficacy and safety.
The diagram above illustrates this compound's unique mechanism as a prodrug and its associated workflow in clinical research.
For researchers and clinicians, the evidence positions this compound as a viable therapeutic option with a key differentiator:
The choice of NSAID should therefore be personalized, balancing this compound's excellent GI and hepatic safety profile against the potentially superior analgesic efficacy of other agents.
The table below summarizes long-term safety data for nabumetone and common alternatives, synthesized from clinical trials and observational studies [1] [2] [3].
| Drug Name | GI Ulcer Incidence | Clinically Apparent Liver Injury | Impact on Renal Function (eGFR) | Most Common Adverse Events |
|---|---|---|---|---|
| This compound | 0.7% (13/1912 in long-term studies) [4] [5] | "Very rare"; no published cases of jaundice [3] | Short-term effect; long-term cumulative effects generally non-significant [6] | Diarrhea, dyspepsia, abdominal pain [4] [7] |
| Diclofenac | Higher comparative incidence [7] | Marked ALT elevations in 1.1-4% of patients [3] | — | — |
| Ibuprofen | — | — | — | — |
| Etoricoxib | — | — | — | Significantly increases cardiovascular adverse events [8] |
| Ketoprofen | — | Lower rate of GI adverse events [8] | — | — |
Key Takeaways:
For your guide's technical depth, here are the experimental designs and data from pivotal studies.
This foundational study provided core safety data for this compound [4] [5].
This recent study provides robust, real-world data on renal safety [6].
The diagram below illustrates the metabolic pathway of this compound and the key organ systems monitored in long-term safety assessments.
Diagram Explanation: this compound is an inactive prodrug that undergoes first-pass metabolism in the liver to form its active metabolite, 6-MNA. This metabolite preferentially inhibits COX-2, which is thought to contribute to its improved GI tolerability compared to non-selective NSAIDs [7]. Long-term safety surveillance focuses on the GI, hepatic, and renal systems, with data indicating a favorable profile in these areas [4] [3] [6].
The long-term safety surveillance data positions this compound as a viable NSAID with a distinctive safety profile, chiefly characterized by lower GI toxicity. Its status as a prodrug and preferential COX-2 inhibitor are key differentiators.
For your comparative guide, you can highlight that while all NSAIDs carry class-related risks for renal, cardiovascular, and GI events, this compound offers a favorable balance of efficacy and GI safety within the non-selective NSAID category. The recent 2025 data on renal safety provides a strong, modern evidence base for reassuring long-term use in appropriate patient populations [6].
Nabumetone has a distinct pharmacological profile, primarily due to its status as a prodrug.
| Feature | Description |
|---|---|
| Drug Type | Non-acidic prodrug [1] |
| Active Metabolite | 6-methoxy-2-naphthylacetic acid (6-MNA) [1] |
| Primary Target | Preferentially inhibits COX-2 via its active metabolite, 6-MNA [1] |
| Key Metabolic Pathways | O-demethylation, reduction of the ketone to an alcohol, and oxidative cleavage [1] |
| Excretion | Primarily urine (80%), with less in faeces (10%); essentially no unchanged this compound excreted [1] |
| Half-Life of Active Metabolite | Approximately 24 hours [2] |
This metabolic pathway can be visualized as follows:
Clinical trials and post-marketing surveillance have shown that this compound's efficacy is comparable to other common NSAIDs, while often demonstrating a more favorable safety profile, particularly regarding the gastrointestinal (GI) system [1].
| Drug Name | COX Selectivity | Clinical Efficacy | GI Safety Profile | Platelet Effect (TXB2 Inhibition) |
|---|---|---|---|---|
| This compound | Preferential COX-2 inhibitor [1] | Comparable to aspirin, diclofenac, naproxen, ibuprofen, piroxicam in RA; effective in OA [1] | Lower incidence of PUBs; similar to COX-2 selective inhibitors [1] | 88% inhibition (at 2000 mg/day) [3] |
| Meloxicam | Preferential COX-2 inhibitor [3] | Effective in inflammatory arthritis [3] | Lower GI toxicity than non-selective NSAIDs [3] | 63% inhibition (at 15 mg/day) [3] |
| Celecoxib | Selective COX-2 inhibitor [2] | Effective in OA, RA, and AS [2] | Designed for lower GI risk [4] | Minimal effect due to high selectivity [4] |
| Diclofenac | Non-selective (COX-2 preferential) [5] | Potent analgesic and anti-inflammatory [5] | Higher risk of GI disorders with oral/suppository forms [5] | High inhibition (non-selective) [5] |
| Ibuprofen | Non-selective COX inhibitor [5] | Effective for pain and inflammation [5] | Standard GI risk for non-selective NSAIDs [5] | High inhibition (non-selective) [5] |
The relationship between the inhibition of the COX enzymes and the resulting clinical effects and adverse events is summarized below.
Supporting data from key studies provides insight into how these comparisons are measured.
This experiment directly compared the COX-1 inhibitory effects of this compound and meloxicam in humans [3].
This methodology is a standard for evaluating the COX inhibitory activity and selectivity of NSAIDs directly in a physiologically relevant environment [5].
The table below summarizes the key properties of 6-MNA, the active metabolite of nabumetone, based on data from drug monographs and clinical studies [1] [2] [3].
| Parameter | Description / Value | Note / Context |
|---|---|---|
| Parent Drug | This compound (prodrug) | Non-acidic; rapidly metabolized [1] [4] |
| Active Entity | 6-methoxy-2-naphthylacetic acid (6-MNA) | Potent inhibitor of prostaglandin synthesis [2] [3] |
| Mechanism of Action | Preferentially inhibits Cyclooxygenase-2 (COX-2) [5] | Non-selective NSAID but exhibits COX-2 selectivity [1] [5] |
| Elimination Half-life | Approx. 22-30 hours [2] [3] | Long duration allows for once-daily dosing |
| Protein Binding | >99% [2] [3] [4] | Concentration-dependent; impacts clearance [2] |
| Time to Peak (Tmax) | 2.5 - 12 hours [2] [3] | Wide range; affected by food and formulation |
| Renal Impairment Impact | Half-life increased ~50% in moderate insufficiency [2] [3] | Dosage adjustment required [2] [3] |
While specific potency test protocols for this compound/6-MNA are not fully detailed, the search results point to several key methodologies used to establish its pharmacological profile.
Pharmacokinetic & Bioavailability Studies: Clinical trials established the conversion rate of the this compound prodrug to 6-MNA at approximately 35% [2] [3]. Studies also characterized key parameters like volume of distribution and clearance, with low intrasubject variability confirming consistent clinical effects [6].
In Vitro & Network Pharmacology Analysis: A 2021 study used a network pharmacology approach and molecular docking to evaluate NSAIDs against COVID-19 targets [7]. In this computational analysis, 6-MNA showed promising binding affinity against target proteins like MAPK8, suggesting potential anti-inflammatory mechanisms beyond COX-2 inhibition [7].
Comparative Endoscopy Trials: Clinical trials compared gastrointestinal effects of this compound against other NSAIDs using endoscopy. Patients treated with this compound had fewer endoscopically detected lesions compared to those on naproxen, piroxicam, or indomethacin [2] [3].
Fecal Blood Loss Studies: Studies using 51Cr-tagged red blood cells in healthy subjects showed no significant difference in fecal blood loss after this compound administration compared to placebo. In contrast, aspirin caused a significant increase [2] [3].
Based on the cited literature, here are outlines of core experimental methods used to validate 6-MNA.
1. Clinical Pharmacokinetic Study Protocol This methodology is used to establish bioavailability and metabolic conversion [6] [2].
2. Network Pharmacology & Molecular Docking Protocol This in silico method predicts drug binding and mechanisms [7].
The following diagrams illustrate the metabolic pathway of this compound and the network pharmacology workflow used for its analysis.
6-MNA is a well-characterized active metabolite with preferential COX-2 inhibitory activity, a long half-life supporting once-daily dosing, and a clinical profile suggesting a favorable GI tolerability compared to some older NSAIDs. Its potency is validated through a combination of clinical pharmacokinetic studies, comparative clinical trials, and modern computational analyses.
The table below summarizes key safety data from comparative studies and analyses.
| Drug Name | Cardiovascular Risk (vs. Placebo or other NSAIDs) | Gastrointestinal Risk (vs. other NSAIDs) | Key Supporting Evidence |
|---|---|---|---|
| Nabumetone | No significant difference in thrombotic events vs. placebo, ibuprofen, diclofenac [1]. No significant association with increased hypertension [2]. | Significantly lower incidence of perforations, ulcers, and bleeds (PUBs); 10 to 36 times less likely than comparator NSAIDs [3]. Lower cumulative frequency of PUBs (0.03%) vs. comparator NSAIDs (1.4%) [4]. | Pooled analysis of 8 trials [4]; Meta-analysis of 13 studies (n=49,501) [3] |
| Ibuprofen (Traditional NSAID) | No significant difference in thrombotic events vs. This compound [1]. Associated with the highest incidence of hypertension [5] [2]. | Higher rate of serious GI complications compared to this compound [4] [3]. | Network meta-analysis on cardiorenal safety [5]; FDA Safety Communication [6] |
| Diclofenac (Traditional NSAID) | No significant difference in thrombotic events vs. This compound [1]. Increased risk of stroke vs. placebo [2]. | Higher rate of serious GI complications compared to this compound [4] [3]. | Network meta-analysis on cardiorenal safety [5]; FDA Safety Communication [6] |
| Naproxen (Traditional NSAID) | No significant difference in thrombotic events vs. celecoxib in a population-based analysis [7]. Does not increase risk of hypertension or stroke [2]. | Higher rate of serious GI complications compared to this compound [4] [3]. | Network meta-analysis on cardiorenal safety [5]; FDA Safety Communication [6] |
| Celecoxib (COX-2 Inhibitor) | No significant difference in risk of AMI, angina, CVA, or TIA compared to nonselective NSAIDs (etodolac, this compound, ibuprofen, naproxen) [7]. | GI tolerability profile similar to this compound [4]. | Population-based analysis in Taiwanese adults [7] |
| Etoricoxib (COX-2 Inhibitor) | Significantly increases incidence of cardiovascular adverse events vs. placebo [8]. | Information not specified in search results | Bayesian Network Meta-Analysis (2025) [8] |
| Rofecoxib (COX-2 Inhibitor) | No difference in cardiovascular thrombotic events vs. NSAIDs/placebo in one analysis [1]. Withdrawn from market due to cardiovascular risk. Associated with the highest incidence of renal events [5]. | Information not specified in search results | Analysis of osteoarthritis development program [1]; Network meta-analysis on cardiorenal safety [5] |
The following diagram illustrates this compound's unique properties as a prodrug and its hypothesized link to a lower GI risk profile.
This mechanism highlights why this compound's safety profile differs from some other NSAIDs. Its status as a non-acidic prodrug means it causes less direct irritation to the gastric mucosa. Furthermore, its active metabolite, 6-MNA, is not secreted into the bile, preventing recirculation and further exposure to the GI tract [4] [9]. These properties are thought to contribute to its improved GI tolerability. Regarding cardiovascular risk, as a mostly COX-2 selective inhibitor, this compound could theoretically create an imbalance between pro-thrombotic and anti-thrombotic prostaglandins. However, as the data in the table shows, this has not translated into a significantly higher observed risk in clinical studies compared to other nonselective NSAIDs [1] [7] [4].
For researchers and drug development professionals, the data suggests:
While recent cost-effectiveness data is lacking, the available information highlights this compound's value proposition based on its safety profile.
| Feature | This compound | Common NSAIDs (e.g., Ibuprofen, Naproxen) | COX-2 Inhibitors (e.g., Celecoxib) |
|---|---|---|---|
| GI Safety Profile | Lower incidence of gastroduodenal ulcers; safer for elderly and impaired renal/hepatic function [1]. | Higher risk of GI adverse events like ulcers [2]. | Lower GI risk vs. non-selective NSAIDs; often requires cost-effectiveness analysis vs. NSAIDs+PPI [3] [4]. |
| Dosing | Can be taken once daily [5]. | Multiple daily doses (e.g., Naproxen twice daily, Ibuprofen three times daily) [3] [5]. | Varies by drug (e.g., Celecoxib twice daily) [3]. |
| Cost | Lower-cost generic available [5]. | Lower-cost generics available (Ibuprofen also available OTC) [5] [6]. | Higher cost; cost-effectiveness vs. generics is key analysis point [3] [6]. |
| Primary Consideration | Established GI safety advantage; missing recent direct cost-effectiveness comparisons. | Balance of low cost and efficacy with GI/cardiovascular risk concerns [2] [3]. | Improved GI safety; cardiovascular risk and higher cost are trade-offs [2] [3] [6]. |
Economic evaluations for arthritis treatments like NSAIDs typically follow a structured approach. The diagram below outlines a common workflow for a cost-effectiveness analysis.
The key components of this workflow include:
Recent large-scale analyses provide context for NSAID comparisons, though they highlight the gap regarding this compound:
Irritant;Health Hazard;Environmental Hazard